An In-depth Technical Guide to 4-Amino-2-o-tolylisoindole-1,3-dione: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 4-Amino-2-o-tolylisoindole-1,3-dione: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-Amino-2-o-tolylisoindole-1,3-dione, a member of the pharmacologically significant isoindole-1,3-dione class of compounds. While specific research on this particular derivative is limited in publicly accessible literature, this document synthesizes established principles of organic synthesis, analytical chemistry, and medicinal chemistry to provide a robust framework for its preparation, characterization, and potential applications. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel isoindole-1,3-dione derivatives.
Introduction and Chemical Structure
4-Amino-2-o-tolylisoindole-1,3-dione belongs to the family of N-substituted phthalimides, a scaffold of significant interest in medicinal chemistry. The core structure consists of an isoindole-1,3-dione moiety with an amino group at the 4-position of the benzene ring and an o-tolyl group attached to the nitrogen atom of the imide ring.
Chemical Structure:
Molecular Formula: C₁₅H₁₂N₂O₂[1][2]
Molecular Weight: 252.27 g/mol [1][2]
CAS Number: 108620-87-7[1]
The isoindole-1,3-dione core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] The substitution pattern on both the phthalimide ring and the N-aryl group can significantly influence the compound's pharmacological profile. The presence of the 4-amino group, in particular, is a key feature of several immunomodulatory drugs.[5]
Synthesis of 4-Amino-2-o-tolylisoindole-1,3-dione
Proposed Synthetic Pathway
The synthesis can be envisioned in two primary steps:
-
Preparation of 3-Aminophthalic Anhydride: This key intermediate can be synthesized from 3-nitrophthalic anhydride via catalytic hydrogenation.[6]
-
Condensation with o-Toluidine: The subsequent reaction of 3-aminophthalic anhydride with o-toluidine would yield the target compound.
Figure 1: Proposed synthetic workflow for 4-Amino-2-o-tolylisoindole-1,3-dione.
Detailed Experimental Protocol (Inferred)
Step 1: Synthesis of 3-Aminophthalic Anhydride from 3-Nitrophthalic Anhydride
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.[6] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.
-
Procedure:
-
In a pressure vessel, dissolve 3-nitrophthalic anhydride (1 equivalent) in a suitable solvent such as ethyl acetate or acetic acid.
-
Add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-aminophthalic anhydride, which can be used in the next step without further purification or recrystallized if necessary.
-
Step 2: Synthesis of 4-Amino-2-o-tolylisoindole-1,3-dione
-
Rationale: The condensation of an anhydride with a primary amine to form an imide is a fundamental and widely used reaction in organic synthesis. The reaction is typically carried out at elevated temperatures, often in a high-boiling solvent like acetic acid, which also acts as a catalyst.
-
Procedure:
-
To a solution of 3-aminophthalic anhydride (1 equivalent) in glacial acetic acid, add o-toluidine (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 4-Amino-2-o-tolylisoindole-1,3-dione.
-
Characterization and Analytical Methods
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are standard for the structural elucidation of organic molecules.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phthalimide and the o-tolyl rings, a singlet for the methyl group of the tolyl moiety, and a broad singlet for the amino group protons. The integration of these signals should correspond to the number of protons in the molecule. |
| ¹³C NMR | The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the imide group (typically in the range of 165-170 ppm), as well as signals for the aromatic carbons and the methyl carbon.[7] |
| Mass Spec. | The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (252.27 g/mol ). Fragmentation patterns may provide further structural information.[8] |
| FT-IR | The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the imide group (around 1700-1760 cm⁻¹), and C-N stretching.[9] |
Chromatographic Analysis
-
Thin Layer Chromatography (TLC): TLC is a crucial tool for monitoring the progress of the synthesis and for preliminary purity assessment. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve good separation of the product from the starting materials and any byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a common starting point for method development.
Potential Biological Activities and Therapeutic Applications
While specific biological data for 4-Amino-2-o-tolylisoindole-1,3-dione is not available, the extensive research on related isoindole-1,3-dione derivatives provides a strong basis for predicting its potential therapeutic applications.
Anti-inflammatory and Immunomodulatory Effects
Many 4-aminoisoindole-1,3-dione derivatives, most notably thalidomide and its analogs (lenalidomide and pomalidomide), are potent immunomodulatory drugs (IMiDs).[5] These compounds are known to modulate the production of various cytokines, including inhibiting the production of tumor necrosis factor-alpha (TNF-α).[10] Given its structural similarity, 4-Amino-2-o-tolylisoindole-1,3-dione is a prime candidate for investigation as a novel anti-inflammatory or immunomodulatory agent.
Sources
- 1. 108620-87-7 4-Amino-2-o-tolylisoindole-1,3-dione AKSci 5512CD [aksci.com]
- 2. 4-Amino-2-p-tolylisoindole-1,3-dione | C15H12N2O2 | CID 834731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Technology - 4-Amino-2-(piperidin-3-yl)isoindoline-1,3-diones as Anti-inflammatory Agents for Systemic Degenerative and Neurodegenerative Disorders [nih.technologypublisher.com]
- 6. CN103588740A - Synthetic method of 3-aminophthalic anhydride - Google Patents [patents.google.com]
- 7. acgpubs.org [acgpubs.org]
- 8. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. US20160297791A1 - Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds - Google Patents [patents.google.com]
